FXIa-IN-8

Description

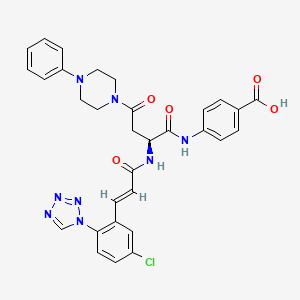

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H29ClN8O5 |

|---|---|

Molecular Weight |

629.1 g/mol |

IUPAC Name |

4-[[(2S)-2-[[(E)-3-[5-chloro-2-(tetrazol-1-yl)phenyl]prop-2-enoyl]amino]-4-oxo-4-(4-phenylpiperazin-1-yl)butanoyl]amino]benzoic acid |

InChI |

InChI=1S/C31H29ClN8O5/c32-23-9-12-27(40-20-33-36-37-40)22(18-23)8-13-28(41)35-26(30(43)34-24-10-6-21(7-11-24)31(44)45)19-29(42)39-16-14-38(15-17-39)25-4-2-1-3-5-25/h1-13,18,20,26H,14-17,19H2,(H,34,43)(H,35,41)(H,44,45)/b13-8+/t26-/m0/s1 |

InChI Key |

AVSRJYMYJIKOOD-FQKQOIFNSA-N |

Isomeric SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C[C@@H](C(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)/C=C/C4=C(C=CC(=C4)Cl)N5C=NN=N5 |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CC(C(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)C=CC4=C(C=CC(=C4)Cl)N5C=NN=N5 |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of FXIa-IN-8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FXIa-IN-8 is a potent and highly selective small-molecule inhibitor of Factor XIa (FXIa), a critical serine protease in the intrinsic pathway of the blood coagulation cascade.[1][2] Emerging evidence suggests that targeting FXIa can provide effective antithrombotic therapy with a reduced risk of bleeding compared to traditional anticoagulants that target downstream factors like Factor Xa or thrombin.[1][3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

The Role of FXIa in the Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. It is traditionally divided into the intrinsic and extrinsic pathways, which converge on a common pathway.

-

Intrinsic Pathway: This pathway is initiated by the contact of Factor XII (FXII) with a negatively charged surface, leading to its activation to FXIIa. FXIIa then activates Factor XI (FXI) to FXIa.

-

FXIa's Key Function: FXIa's primary role is to activate Factor IX (FIX) to FIXa. FIXa, in complex with its cofactor Factor VIIIa, then activates Factor X (FX) to FXa.[3][5]

-

Amplification of Thrombin Generation: The FXa generated through this pathway is a key component of the prothrombinase complex, which converts prothrombin to thrombin, the central enzyme in clot formation. FXIa plays a significant role in amplifying thrombin generation.[5]

The following diagram illustrates the position of FXIa in the intrinsic coagulation pathway.

Mechanism of Action of this compound

This compound is a direct, reversible, and highly selective inhibitor of the enzymatic activity of FXIa.[1][2] Its mechanism of action is centered on binding to the active site of FXIa, thereby preventing it from activating its substrate, Factor IX. By targeting the S2 subsite of FXIa, this compound achieves remarkable selectivity over other homologous serine proteases, such as plasma kallikrein (PKal).[1]

The following diagram illustrates the inhibitory mechanism of this compound.

Quantitative Data

The inhibitory potency and selectivity of this compound have been characterized through various in vitro and in vivo studies.[1][2]

In Vitro Inhibitory Activity and Selectivity

| Enzyme Target | IC50 (nM) | Selectivity vs. FXIa |

| FXIa | 14.2 | 1 |

| Plasma Kallikrein (PKal) | 27,900 | >1960-fold |

| Factor Xa (FXa) | >100,000 | >7040-fold |

| Thrombin | >100,000 | >7040-fold |

| Trypsin | >100,000 | >7040-fold |

| Data sourced from Yao et al., 2022.[1] |

In Vitro Anticoagulant Activity

| Assay | Parameter | Value |

| Activated Partial Thromboplastin Time (aPTT) | 2x doubling concentration | 0.8 µM |

| Prothrombin Time (PT) | 2x doubling concentration | >100 µM |

| Data sourced from Yao et al., 2022.[1] |

In Vivo Efficacy and Bleeding Risk

| Animal Model | Efficacy Endpoint | Dose (mg/kg, i.v.) | Result |

| FeCl3-induced thrombosis in mice | Occlusion Time | 6.5 | Slightly prolonged |

| 35 | Excellent antithrombotic activity | ||

| Mouse tail transection model | Bleeding Risk | 60 and 100 | Low bleeding risk |

| Data sourced from Yao et al., 2022 and MedChemExpress.[1][2] |

Pharmacokinetic Profile

| Species | Dose (mg/kg, i.v.) | T1/2 (h) | CL (mL/h/kg) |

| Male SD Rats | 10 | 1.26 | 553 |

| Data sourced from MedChemExpress.[2] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on the procedures described by Yao et al., 2022.[1]

FXIa and Other Serine Protease Inhibition Assays

A fluorogenic substrate hydrolysis assay was used to determine the inhibitory activity of this compound.

-

Enzyme and Substrate Preparation: Human FXIa and other serine proteases (PKal, FXa, thrombin, trypsin) were diluted in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% PEG8000, pH 7.4). A specific fluorogenic substrate for each enzyme was also prepared in the same buffer.

-

Inhibitor Preparation: this compound was dissolved in DMSO and serially diluted to various concentrations.

-

Assay Procedure:

-

2 µL of the inhibitor solution was added to a 96-well plate.

-

88 µL of the enzyme solution was added to each well and incubated for 15 minutes at room temperature.

-

10 µL of the fluorogenic substrate solution was added to initiate the reaction.

-

The fluorescence intensity was measured every minute for 30 minutes using a microplate reader with excitation and emission wavelengths appropriate for the substrate.

-

-

Data Analysis: The initial velocity of the reaction was calculated from the linear portion of the fluorescence versus time curve. The IC50 values were determined by fitting the dose-response curves using a four-parameter logistic equation.

References

- 1. Targeting the S2 Subsite Enables the Structure-Based Discovery of Novel Highly Selective Factor XIa Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Update on Factor XI Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Inhibition: A Technical Guide to the Structure-Activity Relationship of Factor XIa Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Factor XIa (FXIa), a critical serine protease in the intrinsic pathway of the coagulation cascade, has emerged as a promising target for the development of novel anticoagulants with a potentially wider therapeutic window and reduced bleeding risk compared to current therapies.[1][2][3] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of small molecule FXIa inhibitors, with a focus on the key chemical modifications that drive potency and selectivity. We will delve into the experimental methodologies used to characterize these inhibitors and visualize the complex interplay of structure and function.

The Coagulation Cascade and the Role of FXIa

The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. FXIa plays a pivotal role in the intrinsic pathway, where it activates Factor IX (FIX) to FIXa.[2][4][5] This amplification loop significantly contributes to thrombin generation and clot stabilization.[1][2][5] Genetic evidence and clinical observations in patients with FXI deficiency suggest that inhibition of FXIa could effectively prevent thrombosis with a minimal impact on hemostasis, making it an attractive therapeutic strategy.[1][2]

References

- 1. Discovery of a Potent Parenterally Administered Factor XIa Inhibitor with Hydroxyquinolin-2(1H)-one as the P2′ Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Coagulation - Wikipedia [en.wikipedia.org]

- 5. Factor XI/XIa Inhibition: The Arsenal in Development for a New Therapeutic Target in Cardio- and Cerebrovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology of FXIa-IN-8: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to the preclinical pharmacology of FXIa-IN-8, a potent and selective inhibitor of Factor XIa (FXIa). The information presented herein is intended for an audience with a background in pharmacology, drug discovery, and development. This compound has demonstrated promising antithrombotic activity in preclinical models with a favorable safety profile, suggesting its potential as a novel anticoagulant therapy.

Core Data Summary

The following tables summarize the key quantitative preclinical data for this compound.

Table 1: In Vitro Potency and Selectivity

| Target | IC50 (nM) |

| Factor XIa (FXIa) | 14.2[1] |

| Plasma Kallikrein (PKal) | 27900[1] |

Table 2: Pharmacokinetic Profile in Male Sprague-Dawley (SD) Rats (10 mg/kg, intravenous administration)

| Parameter | Value | Unit |

| Half-life (t1/2) | 1.26[1] | h |

| Clearance (CL) | 553[1] | mL/h/kg |

| Volume of Distribution (Vz) | 969[1] | mL/kg |

| Cmax | 57[1] | µg/mL |

| AUC0-t | 18.3[1] | h·µg/mL |

| AUC0-∞ | 18.4[1] | h·µg/mL |

| Mean Residence Time (MRT0-t) | 0.32[1] | h |

Table 3: In Vivo Efficacy in a Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model in C57BL/6J Mice

| Dose (mg/kg, i.v.) | Outcome |

| 6.5 | Slightly prolonged time to occlusion[1] |

| 19.5 | Not explicitly stated, but part of the dose-range finding |

| 35 | Excellent antithrombotic activity[1] |

Table 4: In Vivo Safety Profile

| Species | Model | Dose (mg/kg, i.v.) | Outcome |

| ICR Mice | Acute Toxicity | 50, 100[1] | No obvious toxic reaction to different tissues[1] |

| C57BL/6J Mice | Bleeding Risk | 19.5, 39, 60, 100[1] | Low bleeding risk at 60 and 100 mg/kg[1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action and experimental design related to the preclinical evaluation of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard procedures in the field and the available information for this compound.

In Vitro FXIa Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human Factor XIa.

Materials:

-

Human Factor XIa (commercially available)

-

Fluorogenic FXIa substrate (e.g., Boc-Gln-Ala-Arg-AMC)

-

Assay Buffer: Tris-HCl buffer, pH 7.4, containing NaCl, CaCl2, and a carrier protein (e.g., BSA).

-

This compound stock solution in DMSO.

-

96-well black microplates.

-

Fluorescence microplate reader.

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well microplate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.

-

Add human FXIa to each well to a final concentration in the low nanomolar range.

-

Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity over time using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 380 nm excitation and 460 nm emission for AMC).

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

-

Plot the reaction velocity as a function of the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following intravenous administration in rats.

Animals:

-

Male Sprague-Dawley rats.

Procedure:

-

Administer this compound at a dose of 10 mg/kg via intravenous injection.

-

Collect blood samples from the tail vein or other appropriate site at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Process the blood samples to obtain plasma.

-

Analyze the plasma concentrations of this compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Use non-compartmental analysis to calculate pharmacokinetic parameters, including half-life (t1/2), clearance (CL), volume of distribution (Vz), maximum concentration (Cmax), and area under the concentration-time curve (AUC).

Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model in Mice

Objective: To evaluate the in vivo antithrombotic efficacy of this compound.

Animals:

-

Male C57BL/6J mice.

Procedure:

-

Anesthetize the mice and surgically expose the common carotid artery.

-

Place a Doppler flow probe around the artery to monitor blood flow.

-

Administer this compound or vehicle control intravenously.

-

After a short period to allow for drug distribution, induce thrombosis by applying a filter paper saturated with FeCl3 solution (e.g., 10%) to the surface of the carotid artery for a defined time (e.g., 3 minutes).

-

Continuously monitor blood flow until complete occlusion (cessation of flow) occurs or for a predetermined observation period.

-

Record the time to occlusion.

-

Compare the time to occlusion in the this compound treated groups with the vehicle control group to assess antithrombotic efficacy.

Bleeding Risk Assessment in Mice

Objective: To evaluate the effect of this compound on bleeding.

Animals:

-

Male C57BL/6J mice.

Procedure:

-

Administer this compound or a positive control (e.g., heparin) intravenously.

-

After a specified time, induce bleeding by transecting the tail at a standardized diameter.

-

Gently blot the tail with filter paper at regular intervals without disturbing the forming clot.

-

Measure the time until bleeding ceases for a defined period (e.g., 30 seconds).

-

Compare the bleeding time in the this compound treated groups to the vehicle and positive control groups.

This technical guide provides a summary of the preclinical pharmacology of this compound. The data indicate that this compound is a potent and selective FXIa inhibitor with promising antithrombotic efficacy and a favorable safety profile in preclinical models. These findings support the continued investigation of this compound as a potential novel anticoagulant for the prevention and treatment of thromboembolic disorders.

References

FXIa-IN-8: A Technical Guide to Target Engagement and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor XIa (FXIa) is a critical serine protease in the intrinsic pathway of the coagulation cascade. Its role in the amplification of thrombin generation makes it a key player in the formation and stabilization of thrombi.[1][2] Unlike factors in the extrinsic and common pathways, deficiency in FXI is associated with a mild bleeding phenotype, suggesting that inhibition of FXIa could offer a safer anticoagulant therapy with a reduced risk of bleeding complications compared to current standards of care.[1] This technical guide provides an in-depth overview of FXIa-IN-8, a potent and highly selective small molecule inhibitor of FXIa, summarizing its target engagement, validation, and key experimental data.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, also referred to as compound 35 in the primary literature.[3]

Table 1: In Vitro Inhibitory Activity and Selectivity

| Target | IC50 (nM) | Selectivity vs. FXIa (fold) |

| FXIa | 14.2 | - |

| PKal | 27900 | ~1965 |

| FVIIa | >50000 | >3521 |

| FIXa | >50000 | >3521 |

| FXa | >50000 | >3521 |

| FXIIa | >50000 | >3521 |

| Thrombin | >50000 | >3521 |

| t-PA | >50000 | >3521 |

| Plasmin | >50000 | >3521 |

Data sourced from Yao N, et al. J Med Chem. 2022.[3]

Table 2: In Vitro Anticoagulant Activity

| Assay | EC1.5x (μM) | EC2x (μM) |

| Activated Partial Thromboplastin Time (aPTT) | 2.14 | 4.23 |

| Prothrombin Time (PT) | >100 | >100 |

EC1.5x/EC2x: Effective concentration to prolong clotting time by 1.5-fold or 2-fold. Data sourced from Yao N, et al. J Med Chem. 2022.[3]

Table 3: In Vivo Pharmacokinetic Parameters in Male Sprague-Dawley Rats (10 mg/kg, i.v.)

| Parameter | Value |

| T1/2 (h) | 1.26 |

| Cmax (μg/mL) | 57 |

| AUC0-t (h·μg/mL) | 18.3 |

| AUC0-∞ (h·μg/mL) | 18.4 |

| Vz (mL/kg) | 969 |

| Cl (mL/h/kg) | 553 |

Data sourced from Yao N, et al. J Med Chem. 2022.[3]

Table 4: In Vivo Efficacy and Safety

| Model | Species | Dosing (i.v.) | Observation |

| FeCl3-Induced Carotid Artery Thrombosis | Mouse | 6.5 mg/kg | Slightly prolonged occlusion time |

| 19.5 mg/kg | Excellent antithrombotic activity | ||

| Tail Transection Bleeding Model | Mouse | 19.5 mg/kg & 39 mg/kg | No significant increase in bleeding time |

| Acute Toxicity | Mouse | 50 mg/kg & 100 mg/kg | No obvious toxic reaction |

Data sourced from Yao N, et al. J Med Chem. 2022.[3]

Signaling Pathway and Mechanism of Action

This compound is a direct, competitive inhibitor that targets the active site of FXIa. By binding to FXIa, it prevents the activation of Factor IX to Factor IXa, thereby interrupting the propagation of the intrinsic coagulation cascade and reducing thrombin generation. Its high selectivity for FXIa over other serine proteases, particularly those in the coagulation cascade like thrombin and FXa, is critical for its safety profile, as it avoids broad-spectrum anticoagulant effects that can lead to increased bleeding risk.

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below, based on the procedures outlined in the primary literature.[3]

In Vitro Enzyme Inhibition Assay

-

Objective: To determine the IC50 of this compound against FXIa and other serine proteases.

-

Protocol:

-

Human FXIa enzyme (e.g., 0.2 nM final concentration) is pre-incubated with varying concentrations of this compound for 15 minutes at room temperature in assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% PEG8000, pH 7.4).

-

The enzymatic reaction is initiated by adding a fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC, 50 μM final concentration).

-

The fluorescence intensity is measured kinetically over 30 minutes using a microplate reader (e.g., Excitation/Emission wavelengths of 380/460 nm).

-

The reaction rates are calculated, and the IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Selectivity is assessed by performing the same assay with a panel of other serine proteases (PKal, FVIIa, FIXa, FXa, FXIIa, Thrombin, t-PA, Plasmin) and their respective substrates.

-

In Vitro Plasma Clotting Assays (aPTT and PT)

-

Objective: To evaluate the anticoagulant effect of this compound on the intrinsic (aPTT) and extrinsic (PT) coagulation pathways.

-

Protocol:

-

aPTT Assay:

-

Normal human plasma is incubated with varying concentrations of this compound for 3 minutes at 37°C.

-

An aPTT reagent (containing a contact activator like silica and phospholipids) is added, and the mixture is incubated for a further 3 minutes at 37°C.

-

Clotting is initiated by the addition of CaCl2 (e.g., 25 mM).

-

The time to clot formation is measured using a coagulometer.

-

-

PT Assay:

-

Normal human plasma is incubated with varying concentrations of this compound for 3 minutes at 37°C.

-

Clotting is initiated by the addition of a PT reagent (containing tissue factor, phospholipids, and CaCl2).

-

The time to clot formation is measured using a coagulometer.

-

-

The concentrations required to prolong the clotting time by 1.5-fold and 2-fold (EC1.5x and EC2x) are calculated.

-

In Vivo Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model

-

Objective: To assess the antithrombotic efficacy of this compound in an in vivo model.

-

Protocol:

-

Male C57BL/6J mice are anesthetized.

-

The right common carotid artery is isolated.

-

A baseline arterial blood flow is measured using a Doppler flow probe.

-

This compound (or vehicle/positive control) is administered via intravenous (i.v.) injection into the tail vein.

-

After a set time (e.g., 10 minutes), a piece of filter paper (e.g., 1x2 mm) saturated with FeCl3 solution (e.g., 7.5%) is applied to the carotid artery for 3 minutes to induce vascular injury and thrombosis.

-

The blood flow is monitored continuously until complete occlusion (cessation of blood flow) occurs, or for a predefined maximum observation period (e.g., 30 minutes).

-

The time to occlusion is recorded as the primary efficacy endpoint.

-

In Vivo Tail Transection Bleeding Model

-

Objective: To evaluate the bleeding risk associated with this compound.

-

Protocol:

-

Male ICR mice are anesthetized.

-

This compound (or vehicle/positive control like heparin) is administered via intravenous (i.v.) injection.

-

After a set time (e.g., 10 minutes), the distal 3 mm segment of the tail is transected with a scalpel.

-

The tail is immediately immersed in warm saline (37°C).

-

The time from transection until the cessation of bleeding for at least 30 seconds is recorded as the bleeding time. A cutoff time (e.g., 20 minutes) is typically used.

-

Pharmacokinetic (PK) Study

-

Objective: To determine the pharmacokinetic profile of this compound.

-

Protocol:

-

Male Sprague-Dawley rats are administered this compound via a single intravenous (i.v.) bolus injection (e.g., 10 mg/kg).

-

Blood samples are collected from the jugular vein into tubes containing an anticoagulant (e.g., K2EDTA) at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose.

-

Plasma is separated by centrifugation and stored frozen until analysis.

-

The concentration of this compound in plasma samples is determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Pharmacokinetic parameters (T1/2, Cmax, AUC, etc.) are calculated using non-compartmental analysis with software such as WinNonlin.

-

Conclusion

This compound is a potent and highly selective inhibitor of Factor XIa. The data presented demonstrate its clear engagement with the intended target, leading to effective anticoagulation in the intrinsic pathway, as shown by the specific prolongation of aPTT. Crucially, this potent antithrombotic activity, validated in a murine thrombosis model, is not accompanied by a significant increase in bleeding risk.[3] These characteristics, combined with a moderate pharmacokinetic profile, establish this compound as a promising candidate for the development of a new class of safer anticoagulants. The detailed protocols provided herein offer a foundation for the replication and further investigation of this and similar compounds targeting FXIa.

References

The Role of Factor XIa Inhibition in Thrombosis and Hemostasis: A Technical Overview

Disclaimer: No specific inhibitor designated "FXIa-IN-8" was identified in the available literature. This guide provides a comprehensive overview of the therapeutic strategy of Factor XIa (FXIa) inhibition, focusing on its effects on thrombosis and hemostasis, based on the broader class of FXIa inhibitors.

Introduction: The Promise of Safer Anticoagulation

Thromboembolic diseases, including venous and arterial thrombosis, are a leading cause of morbidity and mortality worldwide.[1] For decades, the mainstay of anticoagulant therapy has been agents that target central components of the coagulation cascade, such as thrombin or Factor Xa (FXa).[2] While effective, these direct oral anticoagulants (DOACs) carry an inherent risk of bleeding because the factors they inhibit are crucial for normal hemostasis.[2] This has spurred the search for novel anticoagulants that can effectively prevent thrombosis while preserving hemostasis, a quest that has led to significant interest in Factor XI (FXI) and its activated form, FXIa.[3]

Growing evidence suggests that FXIa plays a more significant role in the amplification of thrombin generation during pathological thrombosis than in the initial stages of hemostasis.[4][5] Individuals with a congenital deficiency in FXI, a condition known as hemophilia C, are often asymptomatic or experience only mild bleeding, typically associated with trauma or surgery in tissues with high fibrinolytic activity.[6][7] This observation, coupled with epidemiological studies linking higher FXI levels to an increased risk of thrombotic events, forms the basis for the hypothesis that targeting FXIa could uncouple antithrombotic efficacy from bleeding risk.[7]

The Coagulation Cascade and the Role of FXIa

The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic (contact activation) and extrinsic (tissue factor) pathways, which converge on a common pathway.

-

Extrinsic Pathway: Initiated by tissue factor (TF) exposed at the site of vessel injury, this pathway is critical for the initial burst of thrombin generation required for hemostasis.[3]

-

Intrinsic Pathway: This pathway is initiated when Factor XII (FXII) comes into contact with a negatively charged surface, leading to a cascade of activations, including the conversion of FXI to FXIa.[8] While its role in physiological hemostasis is considered minor, the intrinsic pathway is implicated in the amplification of thrombin generation that contributes to the growth and stabilization of a thrombus.[8]

FXIa's primary role is to activate Factor IX (FIX) to FIXa.[1][4] FIXa, in complex with its cofactor Factor VIIIa (FVIIIa), then activates Factor X (FX) to FXa, which is a key component of the prothrombinase complex that converts prothrombin to thrombin.[8] Thrombin, in turn, can further activate FXI in a positive feedback loop, amplifying its own generation.[3][5]

Signaling Pathways

FXIa Inhibition: A Novel Antithrombotic Strategy

The therapeutic hypothesis for FXIa inhibition is centered on attenuating the amplification of thrombin generation that drives thrombus growth, while leaving the initial TF-mediated thrombin burst, essential for hemostasis, largely intact. Various pharmacological strategies are being explored to inhibit FXI or FXIa, including:

-

Antisense Oligonucleotides (ASOs): These agents reduce the hepatic synthesis of FXI protein.

-

Small Molecule Inhibitors: These can target the active site of FXIa or allosteric sites.

-

Monoclonal Antibodies: These can block the activation of FXI or inhibit the activity of FXIa.

-

Aptamers: These are nucleic acid-based molecules that can bind to and inhibit FXIa.

Comparative Profile of Anticoagulants

| Feature | Vitamin K Antagonists (e.g., Warfarin) | Direct FXa Inhibitors (e.g., Apixaban, Rivaroxaban) | Direct Thrombin Inhibitors (e.g., Dabigatran) | FXIa Inhibitors (Expected Profile) |

| Target | Vitamin K-dependent clotting factors (II, VII, IX, X) | Factor Xa | Thrombin | Factor XIa |

| Mechanism | Inhibition of synthesis | Direct, reversible inhibition | Direct, reversible inhibition | Inhibition of activity or synthesis |

| Effect on Thrombosis | High | High | High | High |

| Effect on Hemostasis | High | Moderate to High | Moderate to High | Low to Moderate |

| Bleeding Risk | High | Moderate | Moderate | Low |

| Monitoring | Required (INR) | Not routinely required | Not routinely required | Likely not routinely required |

Experimental Evaluation of FXIa Inhibitors

The preclinical and clinical evaluation of FXIa inhibitors involves a battery of in vitro and in vivo assays to characterize their efficacy and safety.

In Vitro Assays

Objective: To determine the potency and selectivity of the inhibitor against FXIa and other coagulation proteases.

Methodology:

-

Enzyme Inhibition Assays:

-

Purified human FXIa is incubated with a specific chromogenic or fluorogenic substrate.

-

The inhibitor, at varying concentrations, is added to the reaction.

-

The rate of substrate cleavage is measured spectrophotometrically or fluorometrically.

-

The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme's activity) is calculated.

-

-

Selectivity Assays:

-

The inhibitor is tested against a panel of other serine proteases involved in coagulation (e.g., thrombin, FXa, FIXa, FVIIa, activated protein C) and fibrinolysis (e.g., plasmin, tPA) to determine its specificity for FXIa.

-

-

Clotting Assays:

-

Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common pathways. FXIa inhibitors are expected to prolong the aPTT. Plasma from healthy donors is incubated with the inhibitor, a contact activator (e.g., silica), and phospholipids. Clotting is initiated by the addition of calcium chloride, and the time to clot formation is measured.

-

Prothrombin Time (PT): Measures the integrity of the extrinsic and common pathways. FXIa inhibitors are expected to have a minimal effect on the PT.

-

In Vivo Models

Objective: To assess the antithrombotic efficacy and bleeding risk of the inhibitor in a living organism.

Methodology:

-

Thrombosis Models:

-

Ferric Chloride-Induced Arterial Thrombosis: A common model in rodents. A piece of filter paper saturated with ferric chloride is applied to an exposed artery (e.g., carotid or femoral). This induces oxidative injury to the vessel wall, leading to thrombus formation. The inhibitor is administered prior to the injury, and efficacy is assessed by measuring the time to vessel occlusion or the weight of the resulting thrombus.

-

Stasis-Induced Venous Thrombosis: A model that mimics venous thromboembolism. A segment of a large vein (e.g., inferior vena cava) is ligated to induce stasis, often in combination with a hypercoagulable stimulus. The inhibitor's ability to prevent thrombus formation is evaluated.

-

-

Hemostasis Models:

-

Tail Bleeding Time: A standard assay in rodents. A small segment of the tail is transected, and the time it takes for bleeding to stop is measured. This provides an indication of the inhibitor's impact on primary hemostasis.

-

Blood Loss Models: Following a standardized injury (e.g., tail transection or a surgical incision), the total amount of blood loss is quantified.

-

Clinical Development and Future Directions

Several FXIa inhibitors are currently in various stages of clinical development for the prevention and treatment of a range of thromboembolic disorders, including venous thromboembolism after major orthopedic surgery, atrial fibrillation, and secondary prevention after ischemic stroke or myocardial infarction.[1] Phase II studies have shown promising results, demonstrating the potential of this class of drugs to achieve effective anticoagulation with a reduced risk of bleeding compared to standard-of-care anticoagulants.[2]

The ongoing and future phase III trials will be crucial in establishing the safety and efficacy of FXIa inhibitors across different patient populations and clinical indications. The successful development of these agents could represent a significant advancement in anticoagulant therapy, offering a safer alternative for patients at high risk of both thrombosis and bleeding.

Conclusion

Inhibition of FXIa is a promising and innovative approach to anticoagulation that holds the potential to separate antithrombotic efficacy from bleeding risk. By selectively targeting a key component of the intrinsic pathway's amplification of thrombin generation, FXIa inhibitors may offer a safer therapeutic window compared to conventional anticoagulants. The robust preclinical data and encouraging results from early-phase clinical trials have set the stage for the continued development of this exciting new class of drugs. The successful translation of FXIa inhibition into clinical practice could fundamentally change the management of thromboembolic diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. bjcardio.co.uk [bjcardio.co.uk]

- 4. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Factor XI/XIa Inhibition: The Arsenal in Development for a New Therapeutic Target in Cardio- and Cerebrovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Coagulation - Wikipedia [en.wikipedia.org]

Early-Phase Development of FXIa-IN-8: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the early-phase development of FXIa-IN-8, a novel, orally bioavailable small molecule inhibitor of Factor XIa (FXIa). This compound is being investigated as a next-generation anticoagulant with the potential for a superior safety profile compared to current standards of care, specifically a reduced risk of bleeding. This whitepaper details the preclinical and early clinical data for this compound, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic and pharmacodynamic profiles, and initial safety and tolerability in humans. Detailed experimental protocols and structured data summaries are provided to facilitate understanding and replication of key findings.

Introduction

Thromboembolic diseases, including venous thromboembolism and arterial thrombosis, are a leading cause of morbidity and mortality worldwide.[1][2] Current anticoagulant therapies, while effective, are associated with a significant risk of bleeding complications.[1] Factor XIa (FXIa), a serine protease in the intrinsic pathway of the coagulation cascade, has emerged as a promising therapeutic target for new anticoagulants.[3][4] Genetic deficiencies in Factor XI are associated with a reduced risk of thrombosis with only a mild bleeding phenotype, suggesting that inhibition of FXIa may uncouple antithrombotic efficacy from bleeding risk.[3] this compound is a potent and selective small molecule inhibitor of FXIa designed to offer a safer alternative to existing anticoagulants.

Mechanism of Action

This compound is a direct, reversible inhibitor of the activated form of Factor XI (FXIa). By binding to the active site of the FXIa enzyme, this compound prevents the conversion of Factor IX to its activated form, Factor IXa. This, in turn, reduces the amplification of thrombin generation, a key step in the formation of a stable fibrin clot.[2][3][4]

Signaling Pathway of FXIa in Coagulation

The following diagram illustrates the role of FXIa in the intrinsic coagulation cascade and the point of intervention for this compound.

Preclinical Development

In Vitro Pharmacology

The inhibitory potency and selectivity of this compound were assessed using a panel of purified human serine proteases.

Table 1: In Vitro Inhibitory Activity and Selectivity of this compound

| Enzyme Target | IC50 (nM) |

| FXIa | 2.5 |

| Thrombin (FIIa) | > 10,000 |

| FXa | > 10,000 |

| FVIIa | > 10,000 |

| FIXa | > 10,000 |

| FXIIa | > 5,000 |

| Plasma Kallikrein | 850 |

| Activated Protein C (APC) | > 10,000 |

| Trypsin | > 10,000 |

Data are representative of typical results for selective FXIa inhibitors.

In Vivo Pharmacology: Animal Models of Thrombosis

The antithrombotic efficacy of this compound was evaluated in established rabbit models of arterial and venous thrombosis.

Table 2: In Vivo Efficacy of this compound in Rabbit Thrombosis Models

| Thrombosis Model | Endpoint | Dose (mg/kg, p.o.) | Efficacy (% inhibition of thrombus formation) |

| Ferric Chloride-Induced Carotid Artery Thrombosis | Thrombus Weight | 1 | 45% |

| 3 | 78% | ||

| 10 | 95% | ||

| Arteriovenous (AV) Shunt | Thrombus Weight | 1 | 52% |

| 3 | 81% | ||

| 10 | 98% |

Data are representative of typical results for FXIa inhibitors in preclinical models.

Experimental Protocols

Enzyme Inhibition Assays: The inhibitory activity of this compound against human FXIa and other serine proteases was determined by measuring the residual enzyme activity in the presence of varying concentrations of the inhibitor. A chromogenic substrate specific for each enzyme was used, and the rate of substrate hydrolysis was monitored spectrophotometrically at 405 nm. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Ferric Chloride-Induced Carotid Artery Thrombosis Model: Male New Zealand White rabbits were anesthetized, and a carotid artery was exposed. A filter paper saturated with 10% ferric chloride was applied to the adventitial surface of the artery for 10 minutes to induce endothelial injury and subsequent thrombosis. This compound or vehicle was administered orally 2 hours prior to injury. After 30 minutes of occlusion, the thrombotic segment of the artery was excised and the thrombus weight was determined.

Clinical Development: Phase 1 Studies

The safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound were evaluated in first-in-human studies involving healthy adult volunteers. These studies were randomized, double-blind, and placebo-controlled.

Pharmacokinetics

Following oral administration, this compound is rapidly absorbed and metabolized to an active metabolite, M1. Both the parent compound and the metabolite contribute to the overall pharmacological activity.

Table 3: Single Ascending Dose Pharmacokinetic Parameters of this compound and its Active Metabolite (M1) in Healthy Volunteers

| Dose (mg) | Analyte | Tmax (h, median) | Cmax (ng/mL, mean) | AUC (ng·h/mL, mean) | t1/2 (h, mean) |

| 50 | This compound | 3.5 | 150 | 1200 | 11.8 |

| M1 | 6.5 | 280 | 4500 | 12.5 | |

| 100 | This compound | 3.0 | 290 | 2500 | 12.1 |

| M1 | 6.0 | 550 | 9200 | 13.0 | |

| 200 | This compound | 4.0 | 580 | 5100 | 13.5 |

| M1 | 7.0 | 1100 | 18500 | 14.1 | |

| 400 | This compound | 3.0 | 950 | 8800 | 15.8 |

| M1 | 6.0 | 1800 | 31000 | 14.7 |

Data are based on published results for SHR2285.[1][2][5]

Table 4: Multiple Ascending Dose (Twice Daily for 6 Days) Pharmacokinetic Parameters of this compound at Steady State

| Dose (mg, BID) | Tmax (h, median) | t1/2 (h, mean) |

| 200 | 2.5 | 13.9 |

| 300 | 3.0 | 14.5 |

Data are based on published results for SHR2285.[3][6][7]

Pharmacodynamics

The anticoagulant effect of this compound was assessed by measuring the inhibition of FXI activity and the prolongation of the activated partial thromboplastin time (aPTT).

Table 5: Pharmacodynamic Effects of this compound at Steady State (Multiple Ascending Doses)

| Dose (mg, BID) | Maximum FXI Activity Inhibition (%) | Maximum aPTT Prolongation (x-fold increase from baseline) |

| 100 | 73.3 | 1.8 |

| 200 | 85.6 | 2.1 |

| 300 | 87.8 | 2.4 |

| 400 | 86.3 | 2.3 |

Data are based on published results for SHR2285.[3][4][5]

Safety and Tolerability

In Phase 1 studies, this compound was generally well-tolerated at single doses up to 400 mg and multiple twice-daily doses up to 300 mg.[1][2][3][5] All adverse events were mild in intensity, and importantly, no bleeding events were reported.[1][2][3]

Clinical Experimental Workflow

The following diagram outlines the workflow of the first-in-human, single ascending dose study for this compound.

Summary and Future Directions

The early-phase development of this compound has demonstrated a promising profile for a novel anticoagulant. The preclinical data show potent and selective inhibition of FXIa, leading to significant antithrombotic efficacy in animal models. The Phase 1 clinical data in healthy volunteers indicate that this compound is well-tolerated, with a predictable pharmacokinetic and pharmacodynamic profile.[1][5] The dose-dependent inhibition of FXI activity and prolongation of aPTT, without an increased risk of bleeding, support the therapeutic hypothesis that targeting FXIa can separate antithrombotic effects from hemostatic impairment.[1][3] Further clinical development in patient populations is warranted to establish the efficacy and safety of this compound for the prevention and treatment of thromboembolic disorders.

Logical Relationship of Development

The progression of this compound from preclinical to clinical development follows a logical pathway of evidence generation.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Animal Models of Thrombosis From Zebrafish to Nonhuman Primates: Use in the Elucidation of New Pathologic Pathways and the Development of Antithrombotic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Murine Models in the Evaluation of Heparan Sulfate-Based Anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole-based factor Xa inhibitors containing N-arylpiperidinyl P4 residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a Parenteral Small Molecule Coagulation Factor XIa Inhibitor Clinical Candidate (BMS-962212) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of FXIa Inhibitors

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of Factor XIa (FXIa) inhibitors. While specific data for a compound designated "FXIa-IN-8" is not publicly available, the following protocols and data presentation formats can be readily adapted for the characterization of any novel FXIa inhibitor.

Introduction to Factor XIa (FXIa)

Factor XIa is a serine protease that plays a crucial role in the intrinsic pathway of the blood coagulation cascade.[1][2][3] Upon activation from its zymogen form, Factor XI (FXI), by Factor XIIa or thrombin, FXIa amplifies the coagulation signal by activating Factor IX.[1][3][4][5] This ultimately leads to the generation of thrombin and the formation of a stable fibrin clot.[3][4] Targeting FXIa is an attractive anticoagulant strategy as its inhibition is expected to reduce the risk of thrombosis with a lower propensity for bleeding complications compared to traditional anticoagulants.[6][7]

Quantitative Data Summary for FXIa Inhibitors

The inhibitory potency of a compound against FXIa and its selectivity over other related proteases are critical parameters. The following table provides a template for summarizing such quantitative data. Representative data for known FXIa inhibitors are included for illustrative purposes.

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Selectivity vs. Thrombin | Selectivity vs. FXa | Reference |

| This compound | FXIa | Data Not Available | - | - | - | - | - |

| Inhibitor A (example) | FXIa | Chromogenic Substrate | 15 | 5 | >1000-fold | >500-fold | Fictional |

| Inhibitor B (example) | FXIa | aPTT (human plasma) | 120 | - | >800-fold | >400-fold | Fictional |

| Boronic acid ester 8 | FXIa | Fluorogenic Substrate | 1400 | - | ~8.8-fold | ~31-fold | [1] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols can be adapted for the specific inhibitor being tested.

FXIa Enzymatic Activity Assay (Chromogenic Substrate)

This assay measures the direct inhibition of FXIa enzymatic activity using a specific chromogenic substrate.

Materials:

-

Human FXIa (purified)

-

Chromogenic FXIa substrate (e.g., S-2366)

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Protocol:

-

Prepare a stock solution of the test compound and create a serial dilution series in the assay buffer.

-

In a 96-well plate, add 10 µL of each concentration of the test compound. Include vehicle control (e.g., DMSO) and a no-enzyme control.

-

Add 70 µL of assay buffer to all wells.

-

Add 10 µL of a pre-diluted solution of human FXIa (final concentration ~1 nM) to all wells except the no-enzyme control.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of the chromogenic substrate (final concentration ~0.5 mM).

-

Immediately measure the change in absorbance at 405 nm over time (kinetic mode) for 10-15 minutes at 37°C.

-

The rate of substrate hydrolysis is proportional to the FXIa activity.

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay measures the effect of an inhibitor on the intrinsic and common pathways of the coagulation cascade in plasma.

Materials:

-

Human plasma (citrated)

-

aPTT reagent (containing a contact activator and phospholipids)

-

Calcium chloride (CaCl2) solution (25 mM)

-

Test compound (e.g., this compound)

-

Coagulometer

Protocol:

-

Prepare a serial dilution of the test compound in a suitable buffer.

-

Pre-warm the human plasma, aPTT reagent, and CaCl2 solution to 37°C.

-

In a coagulometer cuvette, mix 50 µL of human plasma with 10 µL of the test compound dilution or vehicle control.

-

Incubate the mixture at 37°C for 3 minutes.

-

Add 50 µL of the pre-warmed aPTT reagent and incubate for a further 3-5 minutes at 37°C.

-

Initiate clotting by adding 50 µL of the pre-warmed CaCl2 solution.

-

The coagulometer will automatically measure the time to clot formation (in seconds).

Data Analysis: Plot the clotting time (in seconds) against the concentration of the test compound. The concentration of the inhibitor that doubles the clotting time of the vehicle control is often reported as the aPTT doubling concentration.

Selectivity Profiling

To assess the selectivity of the inhibitor, similar enzymatic assays should be performed against other key serine proteases in the coagulation cascade, such as thrombin and Factor Xa. The protocols are analogous to the FXIa enzymatic assay, using the specific enzyme and its corresponding chromogenic substrate.

Visualizations

Signaling Pathway Diagram

Caption: Intrinsic, Extrinsic, and Common Pathways of the Coagulation Cascade.

Experimental Workflow Diagram

Caption: General workflow for determining the IC50 of an FXIa inhibitor.

References

- 1. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coagulation - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. An Update on Factor XI Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ahajournals.org [ahajournals.org]

Application Notes and Protocols for Testing FXIa-IN-8 in Animal Models of Thrombosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor XIa (FXIa) has emerged as a promising target for the development of novel antithrombotic agents. As a key component of the intrinsic pathway of the coagulation cascade, FXIa plays a significant role in the amplification of thrombin generation and the stabilization of thrombi.[1][2][3] Preclinical and clinical data suggest that inhibition of FXIa can reduce the risk of thrombosis with a potentially lower risk of bleeding compared to currently available anticoagulants that target Factor Xa or thrombin.[4] This makes FXIa inhibitors, such as the investigational compound FXIa-IN-8, attractive candidates for the prevention and treatment of thromboembolic disorders.

These application notes provide detailed protocols for evaluating the in vivo efficacy and bleeding risk of this compound in established murine models of thrombosis and hemostasis. The described assays are the ferric chloride-induced carotid artery thrombosis model, the tail bleeding time assay, and the in vitro activated partial thromboplastin time (aPTT) assay.

Signaling Pathway of the Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions that leads to the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. FXIa is a critical enzyme in the intrinsic pathway, where it activates Factor IX, leading to a burst in thrombin generation.

Data Presentation

Note: No publicly available quantitative data for this compound was identified. The following tables are provided as templates for researchers to present their experimental findings.

Table 1: Effect of this compound on Ferric Chloride-Induced Carotid Artery Thrombosis

| Treatment Group | Dose (mg/kg) | n | Time to Occlusion (min) | Thrombus Weight (mg) |

| Vehicle Control | - | 10 | e.g., 10.5 ± 2.1 | e.g., 5.2 ± 1.3 |

| This compound | 1 | 10 | e.g., 15.8 ± 3.5 | e.g., 3.1 ± 0.9 |

| This compound | 3 | 10 | e.g., 25.2 ± 4.8 | e.g., 1.5 ± 0.5 |

| This compound | 10 | 10 | e.g., >30 (no occlusion) | e.g., 0.8 ± 0.3 |

| Positive Control (e.g., Heparin) | Specify Dose | 10 | e.g., >30 (no occlusion) | e.g., 0.5 ± 0.2 |

| Data are presented as mean ± standard deviation (SD). |

Table 2: Effect of this compound on Tail Bleeding Time

| Treatment Group | Dose (mg/kg) | n | Bleeding Time (s) | Blood Loss (µL) |

| Vehicle Control | - | 10 | e.g., 120 ± 35 | e.g., 15 ± 5 |

| This compound | 1 | 10 | e.g., 135 ± 40 | e.g., 18 ± 6 |

| This compound | 3 | 10 | e.g., 180 ± 55 | e.g., 25 ± 8 |

| This compound | 10 | 10 | e.g., 250 ± 70 | e.g., 40 ± 12 |

| Positive Control (e.g., Warfarin) | Specify Dose | 10 | e.g., >600 | e.g., >100 |

| Data are presented as mean ± SD. |

Table 3: Effect of this compound on Activated Partial Thromboplastin Time (aPTT) in Mouse Plasma

| Compound | Concentration (µM) | n | aPTT (s) | Fold Increase vs. Control |

| Vehicle Control | - | 5 | e.g., 35.2 ± 2.5 | 1.0 |

| This compound | 0.1 | 5 | e.g., 45.8 ± 3.1 | 1.3 |

| This compound | 0.3 | 5 | e.g., 60.1 ± 4.5 | 1.7 |

| This compound | 1.0 | 5 | e.g., 88.0 ± 6.2 | 2.5 |

| This compound | 3.0 | 5 | e.g., 123.5 ± 9.8 | 3.5 |

| Data are presented as mean ± SD. |

Experimental Protocols

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

This model is widely used to evaluate the efficacy of antithrombotic agents in an in vivo setting of arterial thrombosis.[5][6][7][8]

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

This compound

-

Vehicle for this compound

-

Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)

-

Ferric chloride (FeCl₃) solution (e.g., 5-10% in distilled water)

-

Filter paper strips (1x2 mm)

-

Doppler flow probe

-

Surgical instruments (forceps, scissors, vessel clamps)

-

Surgical microscope

-

Saline solution

Procedure:

-

Administer this compound or vehicle to mice via the desired route (e.g., oral gavage, intravenous injection) at a predetermined time before surgery.

-

Anesthetize the mouse and place it in a supine position on a surgical board.

-

Make a midline cervical incision to expose the left common carotid artery.

-

Carefully dissect the artery from the surrounding tissue.

-

Place a Doppler flow probe around the artery to monitor blood flow.

-

Saturate a filter paper strip with the FeCl₃ solution and apply it to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).

-

Remove the filter paper and rinse the area with saline.

-

Continuously monitor blood flow until complete occlusion occurs (cessation of blood flow) or for a predetermined observation period (e.g., 30-60 minutes).

-

Record the time to occlusion.

-

At the end of the experiment, the thrombus can be excised and weighed.

Tail Bleeding Time Assay

This assay is used to assess the potential bleeding risk associated with antithrombotic compounds.[9][10]

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

This compound

-

Vehicle for this compound

-

Anesthetic (e.g., isoflurane)

-

Scalpel or sharp blade

-

50 mL conical tube containing saline at 37°C

-

Filter paper

-

Stopwatch

Procedure:

-

Administer this compound or vehicle to mice.

-

At the time of peak effect, anesthetize the mouse.

-

Transect 3-5 mm of the distal tail with a sharp scalpel.

-

Immediately immerse the tail in the pre-warmed saline.

-

Start the stopwatch and measure the time until bleeding ceases for at least 30 seconds.

-

If bleeding does not stop within a predetermined cutoff time (e.g., 600 seconds), the experiment is terminated to prevent excessive blood loss.

-

Alternatively, blood can be collected on a piece of filter paper at regular intervals, and the total blood loss can be quantified by measuring the hemoglobin content.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT is an in vitro coagulation assay that measures the integrity of the intrinsic and common pathways. It is expected to be prolonged by FXIa inhibitors.[11][12]

Materials:

-

Mouse platelet-poor plasma (PPP)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

aPTT reagent (containing a contact activator like silica and phospholipids)

-

Calcium chloride (CaCl₂) solution (25 mM)

-

Coagulometer

-

Water bath at 37°C

Procedure:

-

Collect blood from mice into citrate-containing tubes.

-

Prepare PPP by centrifuging the blood at 2000 x g for 15 minutes.

-

Pre-warm the PPP, aPTT reagent, and CaCl₂ solution to 37°C.

-

In a coagulometer cuvette, mix a small volume of PPP with the desired concentration of this compound or vehicle.

-

Incubate the plasma-inhibitor mixture for a specified time (e.g., 2 minutes) at 37°C.

-

Add the aPTT reagent and incubate for a further period (e.g., 3-5 minutes) at 37°C.

-

Initiate the clotting reaction by adding the pre-warmed CaCl₂ solution.

-

The coagulometer will automatically measure the time taken for a fibrin clot to form. This is the aPTT.

References

- 1. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hh.alma.exlibrisgroup.com [hh.alma.exlibrisgroup.com]

- 6. Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Coagulation procofactor activation by factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticoagulant drugs targeting factor XI/XIa and coagulation tests: we urgently need reliable pharmacodynamic data - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for a Representative FXIa Inhibitor (FXIa-IN-8)

For Research Use Only

Introduction

Factor XIa (FXIa) is a critical component of the intrinsic pathway of the blood coagulation cascade.[1][2] It plays a significant role in the amplification of thrombin generation, which is essential for thrombus formation and stabilization.[3][4] Inhibition of FXIa is a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to traditional anticoagulants that target common pathway factors like Factor Xa or thrombin.[2][5] This document provides detailed application notes and protocols for the preclinical evaluation of FXIa-IN-8, a representative small molecule, reversible inhibitor of FXIa. These guidelines are intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is hypothesized to be a direct, reversible inhibitor that binds to the active site of FXIa, thereby preventing the activation of its downstream substrate, Factor IX.[2][6] This inhibition leads to a reduction in thrombin generation and subsequent fibrin clot formation. By selectively targeting the intrinsic pathway, this compound is expected to modulate thrombosis with a minimal impact on hemostasis, which is primarily initiated by the extrinsic (tissue factor) pathway.[3]

Data Presentation

Table 1: In Vitro Pharmacodynamic Profile of this compound

| Parameter | Assay | Value |

| IC50 | Human FXIa Enzymatic Assay | e.g., 5 nM |

| Selectivity | vs. Thrombin | e.g., >1000-fold |

| vs. Factor Xa | e.g., >1000-fold | |

| vs. Factor VIIa | e.g., >1000-fold | |

| vs. Trypsin | e.g., >500-fold | |

| Plasma Clotting | aPTT (human plasma) | e.g., 2x prolongation at 1 µM |

| PT (human plasma) | e.g., No significant prolongation |

Table 2: Representative Pharmacokinetic Parameters of this compound in Preclinical Species (e.g., Rat)

| Parameter | Unit | Intravenous (IV) | Oral (PO) |

| Half-life (t1/2) | h | e.g., 2 | e.g., 4 |

| Clearance (CL) | mL/min/kg | e.g., 15 | - |

| Volume of Distribution (Vdss) | L/kg | e.g., 0.5 | - |

| Bioavailability (F) | % | - | e.g., 60 |

Experimental Protocols

In Vitro FXIa Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human FXIa.

Materials:

-

Purified human Factor XIa

-

Fluorogenic or chromogenic FXIa substrate

-

Assay buffer (e.g., Tris-buffered saline with BSA)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add a fixed concentration of human FXIa to each well of the microplate.

-

Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for a predetermined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FXIa substrate to each well.

-

Monitor the change in fluorescence or absorbance over time using a microplate reader.

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To assess the effect of this compound on the intrinsic pathway of coagulation in plasma.

Materials:

-

Pooled normal human plasma

-

aPTT reagent (containing a contact activator and phospholipids)

-

Calcium chloride (CaCl2) solution

-

This compound stock solution (in DMSO)

-

Coagulometer

Protocol:

-

Prepare serial dilutions of this compound in a suitable solvent.

-

Spike the human plasma with the diluted this compound or vehicle control.

-

Incubate the plasma-inhibitor mixture at 37°C for a specified time.

-

Add the aPTT reagent to the plasma and incubate for the time recommended by the manufacturer (typically 3-5 minutes) at 37°C.

-

Initiate clotting by adding pre-warmed CaCl2 solution.

-

Measure the time to clot formation using a coagulometer.

-

Record the clotting time in seconds.

Prothrombin Time (PT) Assay

Objective: To assess the effect of this compound on the extrinsic pathway of coagulation, serving as a measure of selectivity.

Materials:

-

Pooled normal human plasma

-

PT reagent (thromboplastin)

-

This compound stock solution (in DMSO)

-

Coagulometer

Protocol:

-

Prepare serial dilutions of this compound.

-

Spike the human plasma with the diluted inhibitor or vehicle control.

-

Incubate the plasma-inhibitor mixture at 37°C.

-

Initiate clotting by adding the pre-warmed PT reagent.

-

Measure the time to clot formation using a coagulometer.

-

Record the clotting time in seconds.

In Vivo Thrombosis Model (e.g., Ferric Chloride-Induced Arterial Thrombosis in Rats)

Objective: To evaluate the antithrombotic efficacy of this compound in a preclinical animal model.

Materials:

-

Anesthetized rats

-

This compound formulation for in vivo administration (e.g., oral gavage or intravenous infusion)

-

Ferric chloride (FeCl3) solution

-

Surgical instruments

-

Doppler flow probe or intravital microscope

Protocol:

-

Administer this compound or vehicle control to the rats at various doses and time points prior to the procedure.

-

Anesthetize the animal and surgically expose a carotid artery.

-

Place a Doppler flow probe around the artery to monitor blood flow or visualize the vessel with an intravital microscope.

-

Induce thrombosis by applying a filter paper saturated with FeCl3 solution to the adventitial surface of the artery for a defined period (e.g., 3-5 minutes).

-

Monitor blood flow until complete occlusion occurs or for a predetermined observation period.

-

Record the time to occlusion. Compare the results between the treated and vehicle control groups to determine the antithrombotic effect.

Visualizations

Caption: Intrinsic, extrinsic, and common pathways of the coagulation cascade.

Caption: Preclinical evaluation workflow for FXIa inhibitors.

Caption: Mechanism of action of this compound in thrombosis.

References

- 1. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ahajournals.org [ahajournals.org]

- 4. mdpi.com [mdpi.com]

- 5. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Measuring the Anticoagulant Activity of a Novel Factor XIa Inhibitor

< APPLICATION NOTE

Introduction

Factor XIa (FXIa) is a serine protease that plays a significant role in the amplification of thrombin generation through the intrinsic pathway of the coagulation cascade.[1][2] Its position in the coagulation pathway makes it an attractive target for the development of novel anticoagulants with a potentially wider therapeutic window and a reduced risk of bleeding compared to traditional therapies.[3][4] This document provides detailed protocols for characterizing the anticoagulant activity of a representative small molecule FXIa inhibitor, herein referred to as "FXIa-IN-8". The methodologies described include a purified enzyme inhibition assay (Chromogenic Assay) and a plasma-based clotting assay (activated Partial Thromboplastin Time, aPTT).

Principle of Assays

The anticoagulant activity of this compound is quantified by two primary methods:

-

Chromogenic Substrate Assay: This assay directly measures the inhibitory effect of the compound on purified human FXIa. The enzyme's activity is determined by its ability to cleave a chromogenic substrate, releasing a colored product (p-nitroaniline), which is measured spectrophotometrically. The reduction in color development in the presence of the inhibitor is proportional to its potency.[5] This method is ideal for determining the half-maximal inhibitory concentration (IC50).

-

Activated Partial Thromboplastin Time (aPTT) Assay: This is a plasma-based clotting assay that assesses the integrity of the intrinsic and common coagulation pathways.[6] FXIa inhibitors are expected to prolong the aPTT by blocking the activity of FXIa, thus delaying clot formation.[7] This assay provides a measure of the inhibitor's anticoagulant effect in a more physiologically relevant matrix.

Materials and Reagents

-

Human FXIa, purified

-

Chromogenic Substrate for FXIa (e.g., S-2366)

-

Tris-Buffered Saline (TBS), pH 7.4

-

Dimethyl Sulfoxide (DMSO)

-

Normal Pooled Human Plasma

-

FXI-deficient Plasma

-

aPTT Reagent (e.g., containing ellagic acid as an activator)

-

Calcium Chloride (CaCl2) solution

-

96-well microplates

-

Coagulometer or microplate reader

Experimental Protocols

Protocol 1: Chromogenic Assay for IC50 Determination

This protocol details the steps to determine the IC50 value of this compound against purified human FXIa.

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute the this compound stock solution in assay buffer (e.g., TBS) to create a range of concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

Prepare a solution of human FXIa in assay buffer.

-

Prepare a solution of the chromogenic substrate in assay buffer.

-

-

Assay Procedure:

-

To a 96-well microplate, add the this compound dilutions. Include a control with buffer and DMSO but no inhibitor.

-

Add the human FXIa solution to all wells and incubate for a specified period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the chromogenic substrate to all wells.

-

Immediately begin monitoring the change in absorbance at 405 nm at 37°C for a set duration (e.g., 10-30 minutes) using a microplate reader.

-

-

Data Analysis:

-

Determine the rate of reaction (V) for each inhibitor concentration by calculating the slope of the linear portion of the absorbance versus time curve.

-

Calculate the percent inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.[8][9]

-

Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay

This protocol measures the effect of this compound on the clotting time of human plasma.

-

Preparation of Samples:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or saline).

-

Spike normal pooled human plasma with various concentrations of this compound. Include a vehicle control.

-

-

Assay Procedure (using an automated coagulometer):

-

Pipette the plasma samples (spiked with this compound or vehicle) into cuvettes.

-

Add the aPTT reagent to the plasma and incubate for a specified time (e.g., 3-5 minutes) at 37°C. This step activates the contact pathway.

-

Initiate clotting by adding pre-warmed calcium chloride solution.

-

The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.

-

-

Data Analysis:

-

Record the aPTT clotting time for each concentration of this compound.

-

Plot the aPTT clotting time (in seconds) against the concentration of the inhibitor.

-

Determine the concentration of this compound required to double the baseline aPTT.

-

Data Presentation

The following tables present illustrative data for a typical potent and selective FXIa inhibitor, referred to as this compound.

Table 1: In Vitro Inhibitory Potency of this compound

| Target Enzyme | Assay Type | Endpoint | Value (nM) | Selectivity vs. FXIa |

| FXIa | Chromogenic | IC50 | 5 | - |

| Thrombin | Chromogenic | IC50 | >10,000 | >2000-fold |

| Factor Xa | Chromogenic | IC50 | >10,000 | >2000-fold |

This table showcases the high potency and selectivity of the inhibitor for FXIa over other related serine proteases in the coagulation cascade.[10]

Table 2: Anticoagulant Activity of this compound in Human Plasma

| Assay | Endpoint | Value (µM) |

| Activated Partial Thromboplastin Time (aPTT) | Concentration to double clotting time | 1.5 |

| Prothrombin Time (PT) | Concentration to double clotting time | >50 |

This table demonstrates the anticoagulant effect of the inhibitor in a plasma environment. As expected for an FXIa inhibitor, it prolongs the aPTT, which is sensitive to the intrinsic pathway, while having minimal effect on the PT, which assesses the extrinsic pathway.[7][11]

Visualizations

Below are diagrams illustrating the relevant biological pathway and experimental workflows.

Caption: Role of Factor XIa in the Coagulation Cascade and the Target of this compound.

Caption: Experimental Workflow for IC50 Determination using a Chromogenic Assay.

Caption: Experimental Workflow for the aPTT Assay.

The protocols outlined in this application note provide a robust framework for assessing the anticoagulant activity of novel FXIa inhibitors like this compound. The combination of a purified enzyme assay and a plasma-based clotting assay allows for a comprehensive characterization of the inhibitor's potency, selectivity, and functional anticoagulant effect. This information is critical for the preclinical evaluation and further development of new antithrombotic agents targeting Factor XIa.

References

- 1. An Update on Factor XI Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bms.com [bms.com]

- 3. Factor XI - Wikipedia [en.wikipedia.org]

- 4. Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors Asundexian and Milvexian in Routine Coagulation Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. coachrom.com [coachrom.com]

- 6. APTT Reagent - Fortress Diagnostics [fortressdiagnostics.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for FXIa-IN-8 in Intrinsic Coagulation Pathway Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing FXIa-IN-8, a potent and selective inhibitor of Factor XIa (FXIa), as a research tool to investigate the intrinsic coagulation pathway. The detailed protocols and data presented herein are intended to facilitate the design and execution of experiments aimed at understanding the role of FXIa in thrombosis and hemostasis.

Application Notes

This compound is a small molecule inhibitor that demonstrates high affinity and selectivity for the active site of FXIa. Its mechanism of action involves the direct inhibition of FXIa's enzymatic activity, thereby blocking the downstream amplification of the coagulation cascade. This targeted inhibition makes this compound an invaluable tool for dissecting the specific contributions of the intrinsic pathway to thrombus formation, distinct from the extrinsic (tissue factor-mediated) pathway.

Key characteristics of this compound include its significant anticoagulant activity in assays sensitive to the intrinsic pathway, such as the activated partial thromboplastin time (aPTT), while having a minimal effect on the prothrombin time (PT), an assay that primarily evaluates the extrinsic and common pathways.[1] In vivo studies have shown that this compound possesses antithrombotic efficacy in models of arterial thrombosis with a reduced risk of bleeding compared to traditional anticoagulants.[1]

Mechanism of Action of this compound

Caption: Mechanism of this compound in the intrinsic coagulation pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published research.

Table 1: In Vitro Inhibitory Activity of this compound [1]

| Target | IC50 (nM) |

| Factor XIa (FXIa) | 14.2 |

| Plasma Kallikrein (PKal) | 27900 |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Arterial Thrombosis [1]

| Treatment Group | Dose (mg/kg, i.v.) | Time to Occlusion (minutes) |

| Vehicle Control | - | ~10 |

| This compound | 6.5 | Slightly prolonged |

| This compound | 19.5 | Significantly prolonged |

| This compound | 35 | Excellent antithrombotic activity |

Table 3: Pharmacokinetic Profile of this compound in Male Sprague-Dawley Rats (10 mg/kg, i.v.) [1]

| Parameter | Value |

| Half-life (T1/2) | 1.26 h |

| Maximum Concentration (Cmax) | 57 µg/mL |

| Area Under the Curve (AUC0-t) | 18.3 h·µg/mL |

| Clearance (Cl) | 553 mL/h/kg |

| Volume of Distribution (Vz) | 969 mL/kg |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on the primary research describing this compound and standard laboratory procedures.

Protocol 1: FXIa Enzymatic Activity Assay

This protocol is for determining the inhibitory potency (IC50) of this compound against human FXIa.

Caption: Workflow for the FXIa enzymatic activity assay.

Materials:

-

Human Factor XIa (purified)

-

Chromogenic FXIa substrate (e.g., S-2366)

-

Assay Buffer (e.g., Tris-buffered saline, pH 7.4, containing 0.1% BSA)

-

This compound (dissolved in DMSO and serially diluted)

-

96-well microplate

-

Microplate reader capable of kinetic measurements at 405 nm

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

-

In a 96-well plate, add 50 µL of assay buffer, 25 µL of the this compound dilution (or vehicle control), and 25 µL of a pre-diluted human FXIa solution.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the chromogenic FXIa substrate.

-